molecular formula C22H18FN3O2 B5988994 3-fluoro-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

3-fluoro-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

Cat. No.: B5988994
M. Wt: 375.4 g/mol
InChI Key: XGKRRNKNUXCXLM-UHFFFAOYSA-N
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Description

The compound 3-fluoro-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is a tetrahydroquinazolinone derivative featuring a benzamide moiety substituted with a fluorine atom at the 3-position. Its core structure includes a partially saturated quinazolinone ring system (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl) substituted at position 7 with a 4-methylphenyl group. The benzamide group is linked to the quinazolinone via an amide bond at position 2. This scaffold is of interest due to its structural similarity to bioactive molecules, particularly in medicinal and agrochemical research .

Properties

IUPAC Name

3-fluoro-N-[7-(4-methylphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2/c1-13-5-7-14(8-6-13)16-10-19-18(20(27)11-16)12-24-22(25-19)26-21(28)15-3-2-4-17(23)9-15/h2-9,12,16H,10-11H2,1H3,(H,24,25,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKRRNKNUXCXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide typically involves multiple steps. One common route starts with the acylation of 4-methylbenzene-1,3-diamine using benzoic anhydride. This reaction is carried out under controlled conditions to ensure selective acylation, yielding the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and better selectivity. The use of microreactors also facilitates the scaling up of the production process .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazolinone derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

3-fluoro-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article explores its applications, focusing on scientific research, potential therapeutic uses, and case studies that highlight its efficacy.

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a fluoro group, a tetrahydroquinazoline moiety, and a benzamide linkage. Its molecular formula is C22H23FN4O3C_{22}H_{23}FN_{4}O_{3}, and it exhibits properties that make it suitable for various biological applications.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound possess significant anticancer properties. They are believed to act as inhibitors of specific protein kinases involved in cancer cell proliferation. For instance, research has shown that modifications in the quinazoline structure can enhance selectivity and potency against various cancer cell lines .

Enzyme Modulation

The compound has been investigated for its ability to modulate enzymatic activity in various biological pathways. This modulation can affect cellular processes such as apoptosis and cell cycle regulation, making it a candidate for further development in cancer therapeutics .

Neuroprotective Effects

There is emerging evidence suggesting that derivatives of this compound may exhibit neuroprotective effects. Studies indicate potential benefits in models of neurodegenerative diseases by reducing oxidative stress and inflammation within neuronal cells .

Case Study 1: Anticancer Efficacy

A notable study evaluated the efficacy of a related compound in inhibiting the growth of breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating strong activity at low concentrations. This suggests that structural modifications similar to those found in this compound could yield promising anticancer agents .

Case Study 2: Neuroprotection in Animal Models

In preclinical trials involving animal models of Alzheimer’s disease, compounds with similar structures were shown to improve cognitive function and reduce amyloid plaque formation. These findings support the hypothesis that such compounds can cross the blood-brain barrier and exert protective effects on neuronal health .

Mechanism of Action

The mechanism of action of 3-fluoro-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Analogous Compounds

Key structural analogs differ in substituents on the benzamide ring and the tetrahydroquinazolinone core. Representative examples include:

Compound Name Substituents on Benzamide Substituents on Quinazolinone Core Molecular Weight Key Features
Target Compound 3-Fluoro 7-(4-Methylphenyl) 403.42* Fluorine enhances electronegativity; methylphenyl improves lipophilicity.
3,5-Dimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide 3,5-Dimethoxy 7-(4-Methylphenyl) 417.47 Methoxy groups increase polarity and hydrogen-bonding potential.
N-[7-(4-Chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-methylbenzamide 3-Methyl 7-(4-Chlorophenyl) 393.87 Chlorine introduces electronegativity; methyl reduces steric hindrance.
7-(4-Fluorophenyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone N/A (aniline substituent) 7-(4-Fluorophenyl) 351.39 Fluorophenyl enhances electronic effects; aniline alters binding interactions.

*Calculated based on molecular formula C24H20FN3O2.

Key Observations:

Substituent Effects on Physicochemical Properties: The 3-fluoro substituent in the target compound increases electronegativity and may influence dipole-dipole interactions compared to the 3,5-dimethoxy analog, which enhances solubility due to polarity .

Synthetic Routes: Analogous compounds are synthesized via cyclocondensation of hydrazinecarbothioamides (e.g., describes triazole formation from hydrazides and isothiocyanates). However, the target compound likely requires specialized coupling of fluorinated benzoyl chloride to the tetrahydroquinazolinone amine .

Spectroscopic Characterization :

  • IR Spectroscopy : The absence of C=O stretches (~1660–1680 cm⁻¹) in triazole derivatives (e.g., ) contrasts with the target compound, where the amide C=O is expected near 1650 cm⁻¹.
  • ¹H NMR : Fluorine substituents induce complex splitting patterns. For example, highlights overlapping aromatic signals in 3-fluoro-N-(fluorophenyl)benzamides, suggesting similar challenges in resolving the target compound’s NMR spectrum .

Biological Activity

3-Fluoro-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure

The compound's structure can be represented as follows:

C19H19FN2O Molecular Formula \text{C}_{19}\text{H}_{19}\text{F}\text{N}_{2}\text{O}\quad \text{ Molecular Formula }

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Properties : The compound has been studied for its cytotoxic effects against different cancer cell lines.
  • Kinase Inhibition : It may modulate protein kinase activity, impacting cellular proliferation and survival pathways.

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound and its analogs. For instance:

  • Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against human cancer cell lines such as HeLa (cervical carcinoma) and A549 (lung carcinoma). The half-maximal inhibitory concentration (IC50) values were determined through MTT assays.
Cell Line IC50 (µM) Comments
HeLa0.019Highly cytotoxic
A5490.039Moderate cytotoxic

These results indicate that the introduction of fluorine atoms can enhance the cytotoxic properties of similar compounds .

The mechanism through which this compound exerts its effects may involve:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways. This inhibition can lead to reduced proliferation and increased apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of fluorinated compounds in cancer therapy:

  • Study on Fluorinated Analogues : A study published in 2022 explored various fluorinated analogues of lepidilines and their anticancer properties. Compounds with fluorine substitutions showed enhanced cytotoxicity compared to their non-fluorinated counterparts .
  • Mechanistic Insights : Another study examined the effects of fluorinated compounds on cellular signaling pathways, demonstrating their ability to modulate kinase activity effectively .

Q & A

Q. What are the critical synthetic routes for this compound, and what reagents are essential for key transformations?

The synthesis typically involves a multi-step sequence:

  • Step 1 : Formation of the tetrahydroquinazolinone core via cyclocondensation, using reagents like potassium permanganate for oxidation or bromine for electrophilic substitution .
  • Step 2 : Introduction of the 4-methylphenyl group at position 7 via nucleophilic aromatic substitution, requiring anhydrous conditions and catalysts like AlCl₃ .
  • Step 3 : Amide coupling with 3-fluorobenzoyl chloride, often employing coupling agents (e.g., EDC/HOBt) in aprotic solvents (e.g., DMF) . Key reagents: Potassium permanganate, AlCl₃, and lithium aluminum hydride (for selective reductions) .

Q. Which spectroscopic and analytical methods are most reliable for structural confirmation?

  • 1H/13C NMR : Critical for verifying substituent positions and stereochemistry, particularly the tetrahydroquinazoline ring conformation and fluorine coupling patterns .
  • IR Spectroscopy : Confirms carbonyl (C=O) and amide (N-H) functionalities, with peaks at ~1680 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ for C₂₂H₁₉FN₃O₂: 376.15) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during amide coupling?

  • Temperature Control : Maintain 0–5°C during benzoyl chloride addition to prevent hydrolysis .
  • Solvent Selection : Use dry DMF or THF to avoid competing nucleophilic interference .
  • Stoichiometry : Excess 3-fluorobenzoyl chloride (1.2–1.5 equiv.) ensures complete conversion, monitored via TLC (Rf ~0.5 in EtOAc/hexane) .
  • Purification : Column chromatography with gradient elution (hexane → EtOAc) resolves unreacted intermediates .

Q. What mechanistic insights explain the biological activity of this compound against kinase targets?

  • Binding Mode : The fluorobenzamide moiety mimics ATP’s adenine ring, competing for kinase active sites. Molecular docking studies suggest hydrogen bonding between the amide N-H and kinase hinge residues (e.g., EGFR-TK Glu762) .
  • Role of Substituents : The 4-methylphenyl group enhances hydrophobic interactions, while fluorine improves metabolic stability via reduced CYP450 oxidation .
  • Validation : Competitive inhibition assays (IC₅₀ determination) and Western blotting for phosphorylated kinase substrates .

Q. How should researchers address discrepancies in reported solubility data for similar quinazoline derivatives?

  • Method Standardization : Use the shake-flask method (pH 7.4 PBS) at 25°C for consistency .
  • Data Reconciliation : Compare logP values (predicted vs. experimental) to identify outliers. For example, a predicted logP of 2.8 vs. experimental 3.2 may indicate aggregation .
  • Advanced Techniques : Employ dynamic light scattering (DLS) to detect micelle formation in aqueous solutions .

Q. What strategies are effective for scaling up synthesis without compromising purity?

  • Process Intensification : Replace batch reactions with flow chemistry for exothermic steps (e.g., cyclocondensation) .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
  • Crystallization Optimization : Screen anti-solvents (e.g., tert-butyl methyl ether) to enhance crystal yield and purity .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s stability under acidic conditions?

  • Controlled Stress Testing : Expose the compound to HCl (0.1–1.0 M) at 37°C, sampling at intervals for HPLC analysis. Degradation products (e.g., hydrolyzed amide) indicate pH-dependent instability .
  • Computational Modeling : DFT calculations predict protonation sites; the quinazoline N1 atom is most susceptible, leading to ring-opening .
  • Mitigation : Formulate as a lyophilized powder (pH-adjusted) for long-term storage .

Methodological Frameworks

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?

  • Core Modifications : Synthesize analogs with varying substituents (e.g., 4-fluoro vs. 4-chloro phenyl) and assess kinase inhibition .
  • Pharmacophore Mapping : Use 3D-QSAR (CoMFA/CoMSIA) to correlate electronic (e.g., fluorine’s σ-value) and steric features with activity .
  • Data Integration : Combine IC₅₀ values, solubility, and metabolic stability (microsomal assays) for lead optimization .

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